

# Comprehensive Technical Analysis of Orbifloxacin Zwitterionic Form and Hemihydrate Crystal Structure

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## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

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## Introduction and Chemical Background

**Orbifloxacin** (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a **third-generation fluoroquinolone** antimicrobial agent developed exclusively for veterinary medicine, with particular application in treating gastrointestinal and respiratory infections in companion animals and livestock. The compound exists as a **molecular complex** with two stereocenters at C15 and C16 positions within the piperazine ring, yet crystallographic analysis reveals it to be a **meso-compound** due to an internal mirror plane that bisects the piperazine moiety, creating symmetrical substitution with opposite configurations at these chiral centers [1].

The **pharmaceutical significance** of **orbifloxacin** crystal forms stems from substantial discrepancies in solubility reports between major pharmacopeias. The Merck Index classifies **orbifloxacin** as "freely soluble in water" (1g soluble in 1-10 mL solvent), while the British and US Pharmacopoeias describe it as "very slightly soluble" (1g soluble in 1000-10,000 mL solvent) [1]. This dramatic variance in reported solubility—differing by approximately three orders of magnitude—suggests potential **polymorphic phenomena** that can critically influence drug bioavailability, dissolution characteristics, and ultimately therapeutic efficacy. Such discrepancies highlight the necessity for comprehensive solid-form characterization to ensure consistent pharmaceutical performance and dosage accuracy in formulated products.

# Structural Determination of Orbifloxacin Crystal Forms

## Crystallographic Analysis Techniques

The structural elucidation of **orbifloxacin** crystal forms employed a **multimodal analytical approach** to fully characterize the solid-state properties. **Single-crystal X-ray diffraction (SCXRD)** provided the definitive structural determination at 150K using orthorhombic space group  $C222_1$  with unit cell parameters  $a = 8.4713(4) \text{ \AA}$ ,  $b = 20.0456(7) \text{ \AA}$ , and  $c = 21.4550(7) \text{ \AA}$  [1]. The crystalline structure was further characterized using **complementary techniques** including thermogravimetric and differential thermal analysis (TG/DTA), Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), and powder X-ray diffraction (PXRD), which collectively verified the structural assignments and provided reference data for form identification [1].

The fundamental building block of the primary crystal form consists of an **orbifloxacin zwitterion** associated with half an equivalent of water molecules, yielding a **hemihydrate stoichiometry** with empirical formula  $C_{19}H_{20}F_3N_3O_3 \cdot \frac{1}{2}H_2O$ . The water oxygen atom occupies a special position lying in the 2-fold axis parallel to the unit cell a-axis, with water hydrogen atoms generated by crystallographic symmetry operations [1]. Structural analysis confirmed the **zwitterionic character** through Fourier difference maps, which showed no residual electron density near carboxylic oxygen atoms but significant electron density peaks adjacent to the piperazine nitrogen atoms, confirming proton transfer and the formation of a carboxylate anion with delocalized negative charge [1].

## Anhydrous Crystal Form

A second crystalline form of **orbifloxacin** was obtained through **thermal dehydration** of the hemihydrate by controlled heating. This **anhydrous form** displays **isostructural characteristics** with the original hemihydrate, maintaining nearly identical unit cell parameters and space group symmetry without significant alteration to the fundamental crystal packing arrangement [1]. This isomorphism between hydrate and anhydrate forms is relatively uncommon in pharmaceutical systems and has important implications for solid-form stability and interconversion behavior under various environmental conditions.

The preservation of crystal structure upon dehydration suggests the water molecules in the hemihydrate form occupy **structural channels** or **non-collapsing voids** within the crystal lattice, rather than serving as critical bridging elements in the overall framework. This structural relationship enables reversible hydration-dehydration processes with minimal disruption to the crystalline integrity, though subtle changes in physicochemical properties including solubility and stability are observed and quantified in subsequent sections of this analysis.

Table 1: Crystallographic Parameters for **Orbifloxacin** Solid Forms

| Parameter                                | Hemihydrate Form                              | Anhydrous Form          |
|--|---|-------------------------|
| Empirical Formula                        | $C_{19}H_{20}F_3N_3O_3 \cdot \frac{1}{2}H_2O$ | $C_{19}H_{20}F_3N_3O_3$ |
| Formula Weight ( $g \cdot mol^{-1}$ )    | 404.4   | 395.4                   |
| Crystal System                           | Orthorhombic                                  | Orthorhombic            |
| Space Group                              | C222 <sub>1</sub>                             | C222 <sub>1</sub>       |
| Cell Parameters (Å)                      | a = 8.4713(4), b = 20.0456(7), c = 21.4550(7) | Similar to hemihydrate  |
| Cell Volume (Å <sup>3</sup> )            | 3643.3(2)                                     | Similar to hemihydrate  |
| Z value                                  | 8   | 8                       |
| Calculated Density ( $g \cdot cm^{-3}$ ) | 1.474   | -                       |

## Zwitterionic Characterization and Structural Features

### Molecular Structure Analysis

The **zwitterionic configuration** of **orbifloxacin** in the crystalline state represents a critical structural feature with profound implications for its physicochemical behavior. X-ray diffraction analysis unequivocally confirms **proton transfer** from the carboxylic acid group (C1-O1-O2) to the piperazine nitrogen (N3), resulting in a **carboxylate anion** and **piperazinium cation** within the same molecule [1]. This assignment is

supported by both Fourier difference maps, which show electron density peaks consistent with hydrogen atoms attached to N3, and by the virtually identical bond lengths of C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), characteristic of **charge delocalization** within the carboxylate group [1].

The **molecular arrangement** within the crystal lattice reveals a complex hydrogen bonding network mediated by both the zwitterionic groups and water molecules. The water oxygen atom (O1W), situated on a crystallographic two-fold axis, forms hydrogen bonds with symmetry-related **orbifloxacin** molecules, creating an **extended supramolecular architecture** that stabilizes the crystal structure [1]. This hydrogen bonding network connects adjacent zwitterions through both direct interactions and water-bridged contacts, resulting in a stable three-dimensional framework with specific channels that accommodate the water molecules in the hemihydrate structure.

## Hydration Behavior and Water Interactions

The **water incorporation** in the hemihydrate form exhibits distinctive structural characteristics, with water molecules occupying specific crystallographic positions rather than random interstitial sites. Each water molecule interacts with multiple **orbifloxacin** zwitterions through **directional hydrogen bonds**, functioning as a structural bridge between adjacent molecules [1]. This specific integration of water into the crystal lattice explains the stability of the hemihydrate form under ambient conditions and its resistance to complete dehydration without disruption of the crystalline structure.

The **reversible hydration-dehydration** behavior observed between hemihydrate and anhydrate forms stems from the preservation of the fundamental crystal packing during water removal and reabsorption. The isomorphic relationship between these forms indicates that water molecules occupy positions within the crystal structure that do not determine the overall molecular arrangement but rather fill pre-existing voids in a well-defined manner [1]. This property leads to consistent crystal morphology and powder characteristics despite variations in hydration state, which is particularly important for pharmaceutical processing and formulation consistency.

## Solubility Profiles and Pharmaceutical Implications

### Equilibrium Solubility Studies

The **equilibrium solubility** of **orbifloxacin** hemihydrate and anhydrate forms was systematically evaluated across physiologically relevant pH conditions (pH ~1 to 7.5) after 48 hours at 25°C with constant agitation (150 rpm) [1]. Both forms exhibited **pH-dependent solubility** with significantly higher values in acidic environments, consistent with the compound's dissociation constants (pKa values of 5.95 and 9.01) [2]. In water and buffers with pH > 5.8, both crystal forms demonstrated **similar solubility** of approximately 1.5 g·L<sup>-1</sup>, classifying them as slightly soluble in this pH range [3]. Under acidic conditions (0.01 and 0.1 mol·L<sup>-1</sup> HCl), the solubility increased substantially to values ranging from 6.30 to 26.23 g·L<sup>-1</sup>, with the **anhydrous form** consistently showing **slightly higher solubility** than the hemihydrate across all acidic media [3].

The observed solubility differences between crystal forms, while modest in magnitude, may have **clinical relevance** given the narrow therapeutic range of fluoroquinolone antibiotics and the critical need for consistent bioavailability. The slightly enhanced solubility of the anhydrate form in acidic environments suggests potential formulation advantages for achieving rapid initial dissolution and absorption, particularly in species with highly acidic gastric environments. However, the similar solubility profiles at neutral pH indicate that this advantage may be limited to the dissolution phase rather than affecting overall absorption extent.

Table 2: Equilibrium Solubility of **Orbifloxacin** Crystal Forms at 25°C

| Medium           | pH       | Hemihydrate Solubility (g·L <sup>-1</sup> ) | Anhydrous Solubility (g·L <sup>-1</sup> ) |
|------------------|----------|---|---|
| 0.1 M HCl        | ~1.0     | 6.30 - 26.23                                | Slightly higher than hemihydrate          |
| 0.01 M HCl       | ~2.0     | 6.30 - 26.23                                | Slightly higher than hemihydrate          |
| Water            | ~5.8-7.0 | ~1.5  | ~1.5                                      |
| Buffer (pH >5.8) | >5.8     | ~1.5  | ~1.5                                      |

## Discrepancies in Pharmacopeial Specifications

The substantial **solubility discrepancies** between major pharmaceutical compendia represent a compelling case study in the importance of rigorous crystal form identification and standardization. While the Merck

Index describes **orbifloxacin** as "freely soluble in water" (corresponding to 0.1-1 g dissolved in 1 mL water), the British and US Pharmacopoeias classify it as "very slightly soluble" (0.0001-0.001 g in 1 mL water) [1]. This approximately **1000-fold difference** in reported solubility likely originates from unintentional analysis of different polymorphic or hydrated forms by various research groups, highlighting the critical impact of solid-form identity on this fundamental physicochemical property.

These discordant solubility classifications have direct implications for **pharmaceutical development** and **quality control**. Without clear specification of the crystalline form in pharmacopeial monographs, manufacturers may inadvertently utilize different solid forms in drug product development, potentially leading to batch-to-batch variability in dissolution behavior and bioavailability. The research confirming the hemihydrate as the characterized form with specific solubility parameters provides the necessary foundation for updated monographs with precise form specifications to ensure consistent pharmaceutical performance [1].

## Stability and Transformation Kinetics

### Solid-State Transformations

The **hydration-dehydration behavior** of **orbifloxacin** crystal forms exhibits reversible characteristics under controlled environmental conditions. The hemihydrate-to-anhydrate conversion occurs through a **solid-phase transformation** mechanism when the hemihydrate is subjected to elevated temperatures, with the process being reversible upon exposure to moisture [1]. This reversible interconversion, coupled with the isomorphic relationship between forms, creates a potential for **variable hydration states** in pharmaceutical samples depending on storage conditions and processing history, which may contribute to the historical discrepancies in reported physicochemical properties.

The **crystal structure integrity** maintained during dehydration-rehydration cycles indicates that water molecules occupy specific sites within structural channels that can be vacated and refilled without catastrophic collapse of the molecular framework. This property is technologically advantageous for manufacturing processes that might involve drying steps, as the fundamental particle morphology and size distribution can be preserved despite changes in hydration state. However, it necessitates careful control of storage conditions to ensure consistent hydration state in final pharmaceutical products.

## Solution Stability and Photodegradation

Beyond solid-state stability, **orbifloxacin** demonstrates **pH-dependent photodegradation** kinetics in aqueous solution, with the zwitterionic form identified as the primary photo-labile species [4]. Photodegradation follows **apparent first-order kinetics** under artificial light exposure, with maximum degradation rates observed at neutral pH (7.4), where the half-life is approximately 0.9 hours [4]. The degradation rate decreases in both acidic and alkaline environments, indicating that the zwitterionic species predominant at intermediate pH values possesses the highest photoreactivity within the relevant pH range for pharmaceutical formulations and physiological conditions.

The identification of the **zwitterion as the photo-labile species** has important implications for formulation design and storage recommendations. Pharmaceutical products containing **orbifloxacin** should employ **light-protective packaging** and may benefit from pH adjustment to enhance solution stability when liquid formulations are required. The exceptional photosensitivity at physiological pH further suggests that photodegradation may occur following administration, particularly for dermal applications or in lightly pigmented tissues, potentially influencing therapeutic efficacy in specific clinical scenarios.

## Experimental Protocols and Methodologies

### Single Crystal Preparation and Structure Determination

**High-quality single crystals** of **orbifloxacin** hemihydrate suitable for X-ray diffraction analysis were obtained through careful crystallization from appropriate solvent systems. The crystalline structure was determined using **single-crystal X-ray diffraction (SCXRD)** with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ) at 150(2) K [1]. Data collection employed  $\omega$  and  $\varphi$  scan modes, with structure solution achieved using direct methods and subsequent Fourier synthesis, followed by full-matrix least-squares refinement against  $F^2$  with all non-hydrogen atoms assigned anisotropic displacement parameters [1].

The **structural refinement** incorporated hydrogen atoms in calculated positions with isotropic displacement parameters set at 1.2 times the equivalent isotropic U of the parent atoms (1.5 times for methyl groups). The water hydrogen atoms were located from difference Fourier maps and refined with distance restraints. The

final refinement converged with  $R1 = 0.0357$  for observed data and 0.0428 for all data, with a goodness-of-fit of 1.041, indicating an excellent structure solution [1]. Crystallographic data has been deposited with the Cambridge Crystallographic Data Centre, providing a reference for future structural studies.

## Powder X-ray Diffraction Analysis

**Powder X-ray diffraction (PXRD)** patterns for both hemihydrate and anhydrous forms were collected using a diffractometer operating with Cu  $K\alpha$  radiation ( $\lambda = 1.54056 \text{ \AA}$ ) at ambient temperature. Data were typically collected over a  $2\theta$  range of  $2\text{-}50^\circ$  with a step size of  $0.02^\circ$  and counting time of 1-2 seconds per step [1]. Sample preparation employed standard back-loading techniques to minimize preferred orientation effects, with rotation during measurement when possible to enhance particle statistics. The resulting PXRD patterns provide characteristic fingerprints for each solid form, enabling qualitative and quantitative analysis of crystal form composition in bulk pharmaceutical materials.

The PXRD methodology established for **orbifloxacin** crystal forms serves as a **quality control tool** for form identification in active pharmaceutical ingredients (APIs) and finished drug products. The technique can detect the presence of alternative polymorphs, amorphous content, or form conversion during processing and storage. The similarity between hemihydrate and anhydrate patterns, consistent with their isomorphic relationship, necessitates careful examination of subtle peak position shifts and intensity variations rather than dramatic pattern differences for proper form identification.

## Thermal Analysis Protocols

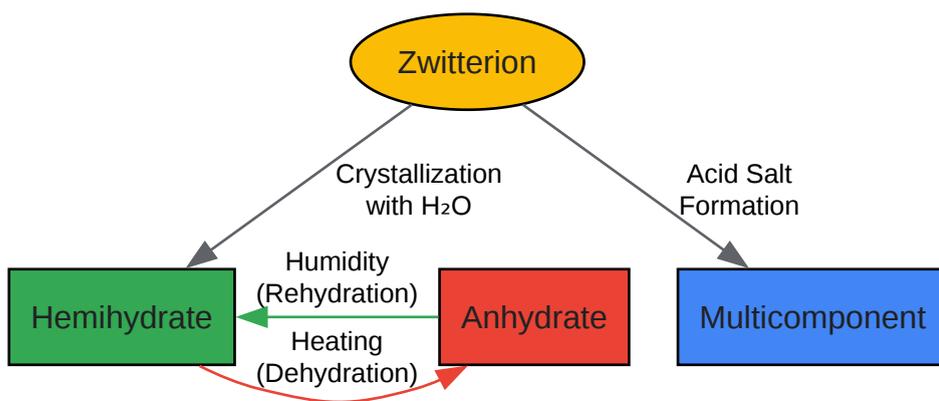
**Thermogravimetric analysis (TGA)** and **differential thermal analysis (DTA)** were performed simultaneously using calibrated instruments with alumina crucibles and sample masses typically between 5-10 mg. Measurements employed a **controlled heating rate** of  $10^\circ\text{C}\cdot\text{min}^{-1}$  under dry nitrogen purge gas ( $50 \text{ mL}\cdot\text{min}^{-1}$ ) across a temperature range from  $25^\circ\text{C}$  to  $400^\circ\text{C}$  [1]. The TGA profile for **orbifloxacin** hemihydrate shows a distinct mass loss between approximately  $50^\circ\text{C}$  and  $120^\circ\text{C}$  corresponding to the release of water molecules, with the observed mass loss matching the theoretical water content in the hemihydrate structure (approximately 2.2%) [1].

The thermal analysis protocols provide critical information about **dehydration temperatures**, **phase transitions**, and **thermal stability** of the crystal forms. The dehydration event observed for the hemihydrate

form is reversible upon rehydration under appropriate conditions, confirming the non-destructive nature of the water loss process. The absence of mass loss in the anhydrate form before decomposition confirms complete dehydration and provides a reference point for assessing hydration state in technical samples.

## Structural Relationships and Transformation Pathways

The following diagram illustrates the structural relationships and transformation pathways between **orbifloxacin** solid forms:



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### *Structural relationships between **orbifloxacin** solid forms*

This diagram illustrates the **transformation pathways** between different **orbifloxacin** solid states, highlighting the central role of the **zwitterionic molecular structure** in determining solid-form diversity. The reversible dehydration-hydration cycle between hemihydrate and anhydrate forms demonstrates their special isomorphic relationship, while the formation of multicomponent crystal forms (salts) represents an alternative solid-form strategy to modify pharmaceutical properties.

## Conclusion and Pharmaceutical Perspectives

The comprehensive characterization of **orbifloxacin** crystal forms resolves longstanding discrepancies in the pharmaceutical literature regarding this important veterinary antimicrobial agent. The confirmation of a **zwitterionic hemihydrate** as the characterized crystal form provides a reference structure for understanding

its physicochemical behavior and establishes a foundation for quality control specifications in pharmaceutical monographs. The **isomorphic relationship** between hemihydrate and anhydrate forms explains the reversible hydration behavior and variable water content under different environmental conditions, which has implications for manufacturing process design and storage condition specifications.

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To cite this document: Smolecule. [Comprehensive Technical Analysis of Orbifloxacin Zwitterionic Form and Hemihydrate Crystal Structure]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b538191#orbifloxacin-zwitterionic-form-and-hemihydrate-crystal-structure]

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